molecular formula C12H15N B8751679 1-(1-Phenylvinyl)pyrrolidine CAS No. 3433-56-5

1-(1-Phenylvinyl)pyrrolidine

Cat. No. B8751679
M. Wt: 173.25 g/mol
InChI Key: KSJAGCUHGUGYJF-UHFFFAOYSA-N
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Patent
US06323220B1

Procedure details

100 g of molecular sieve are heated at 500° C. for 8 hours and then added to a mixture of 20 mmol of acetophenone and 22 mmol of pyrrolidine in 200 ml of anhydrous ether. The reaction mixture is stirred at ambient temperature until, in the infra-red, no more free ketone (C═O 1689 cm31 1) is detected in the supernatant and the absorption for the enamine (C═C—N 1600 cm−1) is at a maximum. The mixture is then filtered and the molecular sieve is washed with ether. The solvent is evaporated off under reduced pressure and the crude residue is purified by distillation under reduced pressure.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>CCOCC>[C:4]1([C:1]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH2:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
22 mmol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the absorption for the enamine (C═C—N 1600 cm−1)
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the molecular sieve is washed with ether
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude residue is purified by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=C)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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